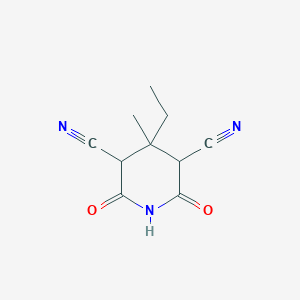
Prochlorperazine edisylate
Overview
Description
Prochlorperazine edisylate is a derivative of phenothiazine with antipsychotic and antiemetic properties . It belongs to the group of phenothiazine derivatives and inhibits dopamine receptors, thus exhibiting antipsychotic, antiemetic, and antidopaminergic properties . It is used to treat nausea, vomiting, schizophrenia, and anxiety disorders .
Synthesis Analysis
A new, simple, and rapid method has been developed and validated for assay determination for Prochlorperazine edisylate .Molecular Structure Analysis
Prochlorperazine Edisylate has the molecular formula C22H30ClN3O6S3 and a molecular weight of 564.1 g/mol . It is a white to very light yellow powder .Chemical Reactions Analysis
Overdose of prochlorperazine may produce dystonic reactions that involve extrapyramidal mechanism. To reduce these symptoms, antiparkinsonism drugs, barbiturates, or diphenhydramine may be used .Physical And Chemical Properties Analysis
Prochlorperazine edisylate is a white to very light yellow powder .Scientific Research Applications
Antiemetic Effect
Prochlorperazine edisylate is widely used for its antiemetic effect . It exerts this effect through a depressant action on the chemoreceptor trigger zone . This makes it a valuable tool in managing nausea and vomiting in various clinical settings.
Treatment of Psychotic Disorders
Prochlorperazine edisylate is a first-generation antipsychotic drug . It is used for the short-term management of psychotic disorders such as generalized non-psychotic anxiety and schizophrenia .
Blocking D2 Dopamine Receptors
The compound works by blocking D2 dopamine receptors in the brain . This action is beneficial in the management of conditions like schizophrenia
Mechanism of Action
Target of Action
Prochlorperazine Edisylate primarily targets D2 dopamine receptors in the brain . These receptors are somatodendritic autoreceptors, playing a crucial role in regulating dopamine release, synthesis, and neuron firing .
Mode of Action
Prochlorperazine Edisylate exerts its effects by blocking D2 dopamine receptors in the brain . This blockade leads to changes in the firing rate of dopamine neurons and dopamine release . In addition to dopamine receptors, Prochlorperazine Edisylate also blocks histaminergic, cholinergic, and noradrenergic receptors .
Biochemical Pathways
The blocking of D2 dopamine receptors by Prochlorperazine Edisylate affects the dopaminergic pathways in the brain, which are involved in a variety of functions including behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .
Pharmacokinetics
The pharmacokinetic properties of Prochlorperazine Edisylate include its distribution, metabolism, and excretion . The volume of distribution is between 1400 to 1548 L . It is primarily metabolized in the liver, with N-desmethyl prochlorperazine being the major active metabolite . The compound is mainly excreted in the feces . The half-life of elimination for oral administration is between 6 to 10 hours for a single dose and 14 to 22 hours for repeated dosing .
Result of Action
The primary result of Prochlorperazine Edisylate’s action is its antiemetic effect , which is achieved through a depressant action on the chemoreceptor trigger zone . This leads to the relief of severe nausea and vomiting . It also has a clinically useful antipsychotic effect .
Action Environment
The action, efficacy, and stability of Prochlorperazine Edisylate can be influenced by various environmental factors. For instance, the presence of large amounts of central nervous system depressants (such as alcohol, barbiturates, narcotics, etc.) can contraindicate its use .
Safety and Hazards
Prochlorperazine’s antiemetic action may mask signs and symptoms of overdosage of other drugs and may obscure the diagnosis and treatment of other conditions such as intestinal obstruction, brain tumor, and Reye’s syndrome . As a first-generation antipsychotic, prochlorperazine can cause a variety of adverse effects. Significant extrapyramidal symptoms, including acute dystonia, tardive dyskinesia, Parkinsonism, akathisia, and neuroleptic malignant syndrome .
Future Directions
Prochlorperazine is a first-generation antipsychotic. FDA indications include schizophrenia, schizoaffective, and other conditions presenting with symptoms of psychosis, as well as nausea and vomiting (post-chemotherapy, post-radiation therapy, pre- and post-operative setting, and other conditions) . Non-FDA Indications include migraine headaches . This activity outlines the indications, mechanism of action, methods of administration, significant adverse effects, contraindications, monitoring, and toxicity of prochlorperazine, so providers can direct patient therapy in treating conditions for which it is indicated as part of the interprofessional team .
properties
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;ethane-1,2-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S.C2H6O6S2/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;3-9(4,5)1-2-10(6,7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOUGRBFXFILIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CS(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074483 | |
| Record name | Prochlorperazine edisylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
73.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56422461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Prochlorperazine edisylate | |
CAS RN |
1257-78-9 | |
| Record name | Prochlorperazine edisylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prochlorperazine edisylate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prochlorperazine edisylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prochlorperazine edisylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethane-1,2-disulphonic acid, compound with 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCHLORPERAZINE EDISYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG20W5VQZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)











